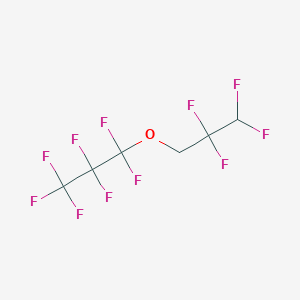

1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane

Beschreibung

1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific and industrial applications. This compound is often used in specialized applications due to its stability and unique properties.

Eigenschaften

CAS-Nummer |

176310-29-5 |

|---|---|

Molekularformel |

C6H3F11O |

Molekulargewicht |

300.07 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3-heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane |

InChI |

InChI=1S/C6H3F11O/c7-2(8)3(9,10)1-18-6(16,17)4(11,12)5(13,14)15/h2H,1H2 |

InChI-Schlüssel |

SOERTGBQDRIVMU-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane typically involves the reaction of heptafluoropropane with tetrafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of high-purity starting materials and precise control of reaction conditions are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Reaktionstypen

1,1,1,2,2,3,3-Heptafluor-3-(2,2,3,3-Tetrafluorpropoxy)propan durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um verschiedene fluorierte Derivate zu bilden.

Oxidationsreaktionen: Sie kann Oxidation durchlaufen, um verschiedene oxidierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass die gewünschten Produkte erhalten werden.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl fluorierter Verbindungen mit verschiedenen funktionellen Gruppen liefern.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1,1,2,2,3,3-Heptafluor-3-(2,2,3,3-Tetrafluorpropoxy)propan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluoratome in der Verbindung können starke Bindungen mit anderen Molekülen bilden, was zu verschiedenen chemischen und physikalischen Effekten führt. Die an seiner Wirkung beteiligten Wege hängen von der jeweiligen Anwendung und der Umgebung ab, in der sie verwendet wird.

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical and physical effects. The pathways involved in its action depend on the specific application and the environment in which it is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,1,1,2,2,3,3-Heptafluor-3-methoxypropan: Ähnlich in der Struktur, aber mit einer Methoxygruppe anstelle einer Tetrafluorpropoxygruppe.

1,1,1,3,3,3-Hexafluor-2-propanol: Enthält weniger Fluoratome und eine Hydroxylgruppe.

1,1,1,2,3,3,3-Heptafluorpropan: Es fehlt die Propoxygruppe und es hat eine einfachere Struktur.

Einzigartigkeit

1,1,1,2,2,3,3-Heptafluor-3-(2,2,3,3-Tetrafluorpropoxy)propan ist aufgrund seiner hochfluorierten Struktur und des Vorhandenseins der Tetrafluorpropoxygruppe einzigartig. Dies verleiht ihm besondere chemische und physikalische Eigenschaften, die es für spezielle Anwendungen geeignet machen, bei denen andere Verbindungen möglicherweise nicht so effektiv sind.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.